

# Inactive Analog kb-NB77-78: A Technical Guide for Researchers

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| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | kb-NB77-78 |           |
| Cat. No.:            | B15602948  | Get Quote |

CAS Number: 1350622-33-1

This technical guide provides an in-depth overview of **kb-NB77-78**, an analog of the protein kinase D (PKD) inhibitor CID755673. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and biological evaluation. Notably, **kb-NB77-78** is characterized as an inactive compound, serving as a crucial negative control in studies involving its parent compound.

# **Core Compound Information**

**kb-NB77-78** is a synthetic organic compound that was developed as part of a structure-activity relationship (SAR) study to explore the chemical space around the active PKD inhibitor, CID755673.[1][2][3][4][5] Its chemical structure is distinct from the active parent compound, leading to a loss of biological activity against the PKD family of kinases.

## **Chemical and Physical Properties**



| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 1350622-33-1  | [1][2][3] |
| Molecular Formula | C18H25NO3Si   | [1][2]    |
| Molecular Weight  | 331.48 g/mol  | [5]       |
| IUPAC Name        | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy] -1,2,3,4-tetrahydro-5H- [1]benzopyrano[3,4-b]pyridin- 5-one | [1]       |
| Appearance        | Solid   | N/A       |
| Solubility        | Soluble in DMSO   | [4][5]    |

## **Synthesis and Biological Inactivity**

**kb-NB77-78** was synthesized as a derivative of CID797718, a by-product in the synthesis of the active PKD inhibitor CID755673. The synthesis involved the protection of the phenolic hydroxyl group of the parent compound with a tert-butyldimethylsilyl (TBS) group.

The key finding from biological evaluations is that **kb-NB77-78** is inactive as a PKD inhibitor. It does not bind to PKD1 in fluorescence polarization assays and shows no effect on PKD1 phosphorylation in cellular assays.[1] This lack of activity makes it an ideal negative control for in vitro and in vivo studies aimed at elucidating the specific effects of PKD inhibition by its active counterparts.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of **kb-NB77-78** are crucial for the reproducibility of scientific findings. The following sections outline the methodologies employed in the foundational study by George KM, et al.

## Synthesis of kb-NB77-78



The synthesis of **kb-NB77-78** is achieved through the TBS-protection of the phenolic hydroxyl group of its precursor.

#### Materials:

- Precursor compound (CID797718)
- tert-Butyldimethylsilyl chloride (TBSCI)
- Imidazole
- Dichloromethane (DCM) as solvent

#### Procedure:

- Dissolve the precursor compound in anhydrous DCM.
- Add imidazole to the solution.
- Add TBSCI dropwise to the reaction mixture at room temperature.
- Stir the reaction for a specified time until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield kb-NB77-78.

## **Biological Evaluation of PKD1 Inhibition**

The inactivity of **kb-NB77-78** was determined using two primary assays: a radiometric kinase assay and a fluorescence polarization assay.

In Vitro Radiometric Protein Kinase D (PKD) Assay:



This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

#### Materials:

- Recombinant human PKD1
- Substrate peptide (e.g., Syntide-2)
- [y-32P]ATP
- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl<sub>2</sub>, 10 mM β-mercaptoethanol)
- kb-NB77-78 dissolved in DMSO
- P81 phosphocellulose paper
- 0.5% phosphoric acid
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the kinase buffer, substrate, and purified recombinant human PKD1.
- Add **kb-NB77-78** at various concentrations to the reaction mixture.
- Initiate the kinase reaction by adding [γ-<sup>32</sup>P]ATP.
- Incubate the reaction at 30°C for a defined period.
- Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
- Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity on the P81 paper using a scintillation counter.



 Compare the activity in the presence of kb-NB77-78 to a DMSO control to determine the percent inhibition.

IMAP-FP (Immobilized Metal Affinity-based Fluorescence Polarization) PKD1 Assay:

This assay measures the binding of a fluorescently labeled phosphopeptide to a nanoparticle-based binding agent, resulting in a change in fluorescence polarization.

#### Materials:

- Recombinant human PKD1
- Fluorescently labeled substrate peptide
- ATP
- IMAP binding buffer
- IMAP binding reagent containing trivalent metal-coated nanoparticles
- kb-NB77-78 dissolved in DMSO
- 384-well microplate
- Fluorescence polarization plate reader

#### Procedure:

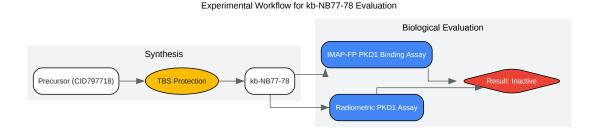
- Set up the kinase reaction in a 384-well plate containing PKD1, the fluorescently labeled substrate, and ATP in the kinase buffer.
- Add kb-NB77-78 at various concentrations.
- Incubate the plate at room temperature to allow the kinase reaction to proceed.
- Stop the reaction and initiate detection by adding the IMAP binding reagent in the binding buffer.
- Incubate the plate to allow the binding of the phosphorylated substrate to the nanoparticles.



- Measure the fluorescence polarization using a plate reader.
- A lack of change in fluorescence polarization in the presence of kb-NB77-78 indicates no inhibition of the kinase.

# **Signaling Pathways and Workflows**

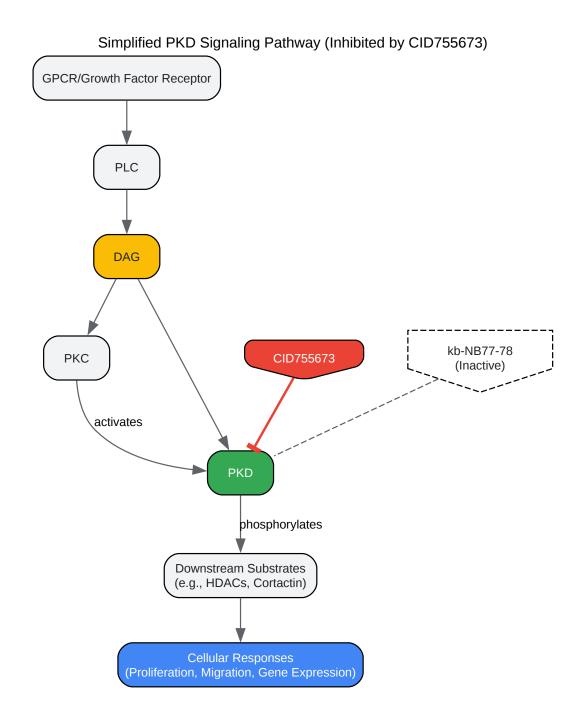
To visually represent the context of **kb-NB77-78**'s inactivity, the following diagrams illustrate the general workflow for its evaluation and the established signaling pathway of its active counterpart, CID755673.



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Experimental workflow for the synthesis and evaluation of **kb-NB77-78**.





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Simplified Protein Kinase D (PKD) signaling pathway, which is inhibited by CID755673 but not by the inactive analog **kb-NB77-78**.

In summary, **kb-NB77-78** serves as an essential tool for the specific investigation of PKD signaling. Its confirmed lack of activity provides a reliable baseline for interpreting the effects of active PKD inhibitors, thereby enhancing the rigor of research in this area. This guide provides the core technical information required to utilize **kb-NB77-78** effectively in a research setting.

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